molecular formula C20H15F2N3O B11453530 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11453530
M. Wt: 351.3 g/mol
InChI Key: SSORGQIPNXHYPQ-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable quinazolinone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions may involve reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-fluorophenyl)-1H-pyrazole
  • 7-amino-9-(4-fluorophenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile

Uniqueness

Compared to similar compounds, 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, such as the presence of two fluorine atoms on the phenyl rings and the quinazolinone core. These structural attributes can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15F2N3O

Molecular Weight

351.3 g/mol

IUPAC Name

2-(4-fluoroanilino)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C20H15F2N3O/c21-14-3-1-12(2-4-14)13-9-18-17(19(26)10-13)11-23-20(25-18)24-16-7-5-15(22)6-8-16/h1-8,11,13H,9-10H2,(H,23,24,25)

InChI Key

SSORGQIPNXHYPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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